molecular formula C10H15N3O B1472666 [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1564839-58-2

[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1472666
CAS No.: 1564839-58-2
M. Wt: 193.25 g/mol
InChI Key: BUKSJXGTNDYRPM-UHFFFAOYSA-N
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Description

[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1), acting as an inhibitor with an IC50 value of 0.8 μM This interaction is crucial as it can influence the inflammatory response in biological systems

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to altered prostaglandin synthesis, impacting inflammation and pain pathways . Furthermore, studies have shown that this compound can affect gene expression related to inflammatory responses, thereby modulating cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of COX-1 is a prime example, where it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may interact with other enzymes and proteins, influencing their activity and leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in modulating inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-1, leading to reduced inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney tissues . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-1 affects the arachidonic acid pathway, leading to altered levels of prostaglandins and other metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s ability to cross cell membranes and its accumulation in specific tissues are critical factors in its efficacy and safety . Studies have shown that it can be transported via specific transporters, leading to its localization in target tissues where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interaction with enzymes and proteins, thereby modulating its biochemical and cellular effects.

Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-1-2-10(12-5-9)13-4-3-8(6-13)7-14/h1-2,5,8,14H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSJXGTNDYRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.